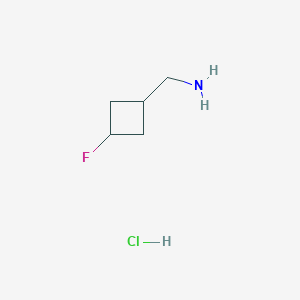

trans-(3-Fluorocyclobutyl)methamine hydrochloride

Description

The exact mass of the compound (3-Fluorocyclobutyl)methanamine hydrochloride is 139.0564052 g/mol and the complexity rating of the compound is 59.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-fluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVCWQDMQZMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-29-2 | |

| Record name | Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-fluorocyclobutyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Cyclobutyl Motifs in Bioactive Molecules

The incorporation of fluorinated cyclobutyl motifs into bioactive molecules is a strategic design element that can profoundly influence a compound's pharmacological profile. The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a degree of conformational rigidity that is highly sought after in drug design. nih.govru.nl This rigid, three-dimensional scaffold can help to lock a molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. nih.gov

The introduction of a fluorine atom onto this cyclobutyl ring further refines the molecular properties. Fluorine, being the most electronegative element, can significantly alter the electronic environment of a molecule. nih.gov This can lead to changes in acidity or basicity of nearby functional groups, which in turn can affect how the molecule interacts with its target protein. nih.gov Moreover, the substitution of hydrogen with fluorine is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This increased stability can lead to a longer half-life and improved pharmacokinetic properties of a drug candidate. The presence of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its site of action. nih.gov

| Property Enhanced by Fluorination | Effect on Bioactive Molecules |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer drug half-life. |

| Binding Affinity | Altered electronic properties can lead to stronger interactions with target proteins. |

| Lipophilicity | Improved membrane permeability and cellular uptake. |

| Conformational Control | The fluorine atom can influence the preferred conformation of the cyclobutane ring. |

Overview of Methamine Derivatives in Pharmaceutical and Chemical Synthesis

Methamine derivatives, which are primary amines where a methyl group is attached to the nitrogen atom, are fundamental building blocks in the synthesis of a vast array of chemical compounds, including a significant number of pharmaceuticals. acs.orgwikipedia.org Primary amines are highly versatile functional groups that can participate in a wide range of chemical transformations, making them invaluable in the construction of complex molecular architectures. acs.org

In the pharmaceutical industry, the methamine moiety is a common feature in many active pharmaceutical ingredients (APIs). The nitrogen atom in a primary amine is basic and can be protonated at physiological pH, which can be crucial for solubility and for forming ionic interactions with biological targets. acs.org These derivatives are key intermediates in the synthesis of a wide variety of drug classes, including antihistamines, antidepressants, and antimicrobial agents. The ability to readily form amides, imines, and other nitrogen-containing functional groups makes primary amines a cornerstone of medicinal chemistry. acs.org

| Application of Methamine Derivatives | Significance |

| Pharmaceutical Synthesis | Key building blocks for a wide range of therapeutic agents. |

| Organic Synthesis | Versatile intermediates for the construction of complex molecules. |

| Material Science | Used in the production of polymers and other advanced materials. |

Stereoisomeric Considerations in Cyclobutylmethanamine Chemistry

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals a straightforward disconnection strategy. The primary target can be traced back to its free base form, trans-(3-Fluorocyclobutyl)methamine. This aminomethyl group can be conceptually derived from a corresponding precursor such as a nitrile, an amide, or a protected amine, which in turn is attached to a 3-fluorocyclobutane core.

The key challenge lies in the stereocontrolled synthesis of the trans-substituted 3-fluorocyclobutane ring. This central scaffold can be retrosynthetically disconnected to simpler cyclobutane precursors, such as cyclobutanone (B123998) or a suitably functionalized cyclobutene (B1205218). The introduction of the fluorine and the aminomethyl group with the desired trans stereochemistry is a critical consideration in the forward synthesis.

Key retrosynthetic disconnections can be summarized as:

C-N bond formation: Disconnecting the aminomethyl group to a precursor like a hydroxymethyl or carboxyl group on the fluorinated cyclobutane ring.

C-F bond formation: Retrosynthetically replacing the fluorine atom with a hydroxyl group or another suitable leaving group, setting the stage for a nucleophilic fluorination reaction.

Cyclobutane ring formation: Breaking down the cyclobutane ring into acyclic precursors, often involving [2+2] cycloaddition reactions.

Direct Synthetic Routes to this compound

Direct synthetic routes to the target compound involve the strategic introduction of the fluorine and aminomethyl functionalities onto a pre-existing cyclobutane framework. These routes are often designed to control the stereochemistry at the C1 and C3 positions.

Nucleophilic fluorination is a common and effective method for introducing fluorine into organic molecules. In the context of synthesizing this compound, this typically involves the displacement of a suitable leaving group on a cyclobutyl precursor with a fluoride (B91410) ion source.

Common fluorinating agents for such transformations include:

Potassium fluoride (KF)

Cesium fluoride (CsF)

Tetrabutylammonium fluoride (TBAF)

Selectfluor®

The choice of fluorinating agent and reaction conditions can significantly influence the yield and stereoselectivity of the reaction. For instance, the reaction of a cis-3-hydroxycyclobutyl intermediate with a fluorinating agent under conditions that promote an SN2 reaction would theoretically lead to the desired trans-fluorinated product. The nature of the leaving group (e.g., tosylate, mesylate) is also crucial for an efficient reaction.

| Fluorinating Agent | Typical Reaction Conditions | Key Considerations |

|---|---|---|

| Potassium Fluoride (KF) | High temperatures, polar aprotic solvents (e.g., DMF, DMSO) | Low solubility can be a limitation; often used with phase-transfer catalysts. |

| Cesium Fluoride (CsF) | Milder conditions than KF, good solubility in polar aprotic solvents | More reactive and soluble than KF, but also more expensive. |

| Tetrabutylammonium fluoride (TBAF) | Room temperature, THF | Highly soluble in organic solvents, but can be basic and cause side reactions. |

| Selectfluor® | Various conditions, often in the presence of a nucleophile | An electrophilic fluorinating agent that can be used in divergent synthesis strategies. |

The introduction of the aminomethyl group can be achieved through various amination strategies on a functionalized fluorocyclobutane (B14750743) intermediate. For example, a 3-fluorocyclobutanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) or a protected amine equivalent. Alternatively, a 3-fluorocyclobutylmethan-1-ol can be converted to a leaving group (e.g., tosylate) followed by displacement with an amine source.

A rhodium-catalyzed intermolecular allylic C-H amination of disubstituted olefins has been reported, which could be a potential, though more complex, route for introducing an amine functionality onto a cyclobutene precursor before or after fluorination.

Achieving the desired trans stereochemistry is a pivotal aspect of the synthesis. Stereocontrol can be exerted at various stages of the synthetic sequence.

One common strategy involves starting with a stereodefined cyclobutane precursor. For example, the reduction of a 3-substituted cyclobutanone can lead to predominantly one diastereomer of the corresponding alcohol. This alcohol can then be subjected to a stereoinvertive nucleophilic fluorination (SN2) to set the trans relationship between the substituent at C1 and the fluorine at C3. Subsequent functional group manipulations at C1 would then lead to the final product while preserving the established stereochemistry.

Enzyme-catalyzed reactions, such as those employing ketoreductases (KREDs), have been shown to be highly effective in the diastereoselective synthesis of trans-substituted cyclobutanol (B46151) derivatives, which can serve as key intermediates.

Precursor Synthesis and Derivatization for this compound

The synthesis of suitable precursors is fundamental to the successful construction of the target molecule. A common and scalable approach starts from readily available cyclobutanone.

A representative synthetic sequence could involve:

Functionalization of Cyclobutanone: Introduction of a one-carbon unit at the 1-position of cyclobutanone, for instance, through a Wittig reaction to form an exocyclic double bond, which can then be hydroborated and oxidized to a hydroxymethyl group.

Reduction and Stereocontrol: Reduction of the cyclobutanone carbonyl to a hydroxyl group. The stereochemistry of this reduction is critical.

Fluorination: Conversion of the hydroxyl group at the 3-position to a good leaving group (e.g., tosylate) followed by nucleophilic fluorination.

Amination: Conversion of the hydroxymethyl group at the 1-position to the aminomethyl group. This can be a multi-step process involving conversion to a halide or sulfonate, followed by displacement with an amine equivalent (e.g., sodium azide (B81097) followed by reduction).

Salt Formation: Treatment of the final free base with hydrochloric acid to yield the hydrochloride salt.

The development of synthetic strategies often focuses on creating versatile intermediates that can be derivatized to a range of functionalized cyclobutanes.

| Precursor | Key Transformation | Resulting Intermediate |

|---|---|---|

| Cyclobutanone | Wittig reaction followed by hydroboration-oxidation | 3-(Hydroxymethyl)cyclobutan-1-ol |

| 3-Hydroxycyclobutanone | Protection of the hydroxyl group, followed by functionalization at the carbonyl | Protected 3-hydroxycyclobutane with a C1 substituent |

| Cyclobutene | Epoxidation followed by ring-opening | trans-1,2-disubstituted cyclobutane |

Emerging Methodologies and Sustainable Synthesis Approaches

Recent research in organic synthesis has emphasized the development of more sustainable and efficient methodologies. In the context of fluorinated cyclobutane synthesis, this includes:

C-H Functionalization: Direct C-H functionalization logic offers a powerful and atom-economical approach to building complex molecules. This could potentially be applied to introduce fluorine or amino functionalities directly onto a cyclobutane core, bypassing the need for pre-functionalized starting materials.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient tool for various organic transformations, including [2+2] cycloadditions to form cyclobutane rings.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters, which is particularly advantageous for handling hazardous reagents or intermediates.

Biocatalysis: The use of enzymes, as mentioned earlier, for stereoselective transformations is a key aspect of green chemistry, often providing high selectivity under mild conditions.

The development of novel fluorinating reagents and catalytic systems continues to be an active area of research, with the goal of improving the efficiency, safety, and environmental impact of fluorination reactions.

Applications in Medicinal Chemistry and Drug Discovery

trans-(3-Fluorocyclobutyl)methamine Hydrochloride as a Key Building Block in Active Pharmaceutical Ingredient (API) Synthesis

This compound has emerged as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility stems from the unique combination of a conformationally restricted cyclobutane (B1203170) ring and a strategically placed fluorine atom. Medicinal chemists utilize such building blocks to introduce specific three-dimensional geometries into drug candidates, which can enhance binding affinity and selectivity for their biological targets. nih.gov

The cyclobutane moiety provides a rigid scaffold that limits the number of accessible conformations a molecule can adopt. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to a significant increase in potency. nih.gov The incorporation of a cyclobutane ring is a modern strategy in drug design to improve pharmacological properties. The commercial availability of this compound facilitates its use in the early stages of drug discovery and lead optimization, allowing for the systematic exploration of the chemical space around this unique scaffold. synthonix.commanchesterorganics.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR exploration focuses on three key components: the fluorine atom, the cyclobutyl ring, and the methamine side chain.

The introduction of a fluorine atom into a drug candidate can profoundly alter its pharmacological properties. Due to its small size (similar to hydrogen) and high electronegativity, fluorine can modulate a molecule's electronic environment, pKa, metabolic stability, and binding interactions without significantly increasing its steric bulk.

Key effects of the fluorine atom include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: The electronegativity of fluorine can alter the acidity of nearby protons, such as those on an amine group. This modulation of pKa can influence the ionization state of the molecule at physiological pH, affecting its ability to form crucial ionic bonds or hydrogen bonds with the target receptor.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier. This property is critical for drugs targeting intracellular or central nervous system targets.

The following table summarizes the general effects of fluorine substitution in SAR studies.

Table 1: Influence of Fluorine Substitution on Pharmacological Properties| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Often Increased | The high strength of the C-F bond resists enzymatic cleavage. |

| Receptor Binding Affinity | Can be Increased | Alters electronic properties and can form specific interactions (e.g., hydrogen bonds). |

| Lipophilicity | Generally Increased | Enhances membrane permeability and can improve absorption. |

| pKa of Proximal Amines | Typically Lowered | The inductive effect of fluorine withdraws electron density, making the amine less basic. |

The cyclobutane ring is not a flat, planar structure; it adopts a puckered or "folded" conformation. nih.gov This distinct three-dimensional geometry is a key feature exploited in drug design. By incorporating a cyclobutane ring, chemists can orient the substituents—in this case, the fluoromethylamine group—in a precise spatial arrangement.

This conformational rigidity offers several advantages:

Enhanced Selectivity: The fixed orientation of functional groups can lead to a more precise fit within the binding pocket of a specific receptor or enzyme, reducing off-target effects.

Improved Potency: A rigid molecule does not need to expend as much energy to adopt the correct binding conformation compared to a flexible, linear molecule. This lower entropic cost of binding can translate to higher affinity and potency. nih.gov

Scaffold for Diverse Substituents: The cyclobutane core serves as a stable platform from which different chemical groups can be projected in defined vectors to probe various regions of a receptor's binding site.

The methamine (-CH₂NH₂) side chain is a critical pharmacophoric element. The primary amine group is often essential for forming key interactions with biological targets.

Key roles of the methamine side chain include:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site.

Salt Bridge Formation: At physiological pH, the amine is typically protonated (-NH₃⁺), allowing it to form strong electrostatic interactions, or salt bridges, with negatively charged carboxylate groups on the receptor. This is often a primary anchoring point for the ligand.

Linker Functionality: The methylene (B1212753) (-CH₂-) group acts as a short, flexible spacer that allows the crucial amine group to orient itself optimally within the binding pocket to establish these key interactions.

The following table illustrates how modifications to the methamine side chain can impact pharmacological activity in SAR studies.

Table 2: SAR of the Methamine Side Chain| Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| N-methylation (-NHCH₃) | Variable | May increase lipophilicity but can disrupt hydrogen bonding patterns. |

| N,N-dimethylation (-N(CH₃)₂) | Often Decreased | Removes hydrogen bond donating ability entirely. |

| Chain Extension (-CH₂CH₂NH₂) | Variable | Alters the distance and vector of the amine group relative to the scaffold. |

| Conversion to Amide (-C(O)NH₂) | Typically Alters Profile | Changes electronic properties and removes basicity. |

Development of Therapeutically Relevant Analogues

The structural and electronic features of this compound make it an attractive starting point for the development of novel therapeutics across various disease areas. Its analogues have been investigated as inhibitors of enzymes where precise conformational control and specific electrostatic interactions are paramount.

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in the relaxation of smooth muscle tissue. nih.gov Inhibitors of PDE5, such as sildenafil (B151) and tadalafil, are widely used to treat erectile dysfunction and pulmonary hypertension by increasing intracellular cGMP levels. nih.govnih.gov

The design of novel PDE5 inhibitors often involves creating molecules that mimic the structure of the natural substrate, cGMP, and fit snugly into the enzyme's active site. The active site of PDE5 is a well-defined pocket, and successful inhibitors typically possess a heterocyclic core that occupies the same space as the guanine (B1146940) base of cGMP, along with side chains that form additional interactions to enhance potency and selectivity. nih.gov

While this compound is not a component of the first-generation PDE5 inhibitors, its structural motifs are highly relevant for the design of new analogues. The conformationally rigid cyclobutane ring can serve as a scaffold to position a key interacting group, such as the methamine, to engage with critical residues in the PDE5 active site. Furthermore, the fluorine atom can be used to fine-tune the compound's metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing a successful drug. nih.gov Medicinal chemistry research continues to explore novel scaffolds to develop next-generation PDE5 inhibitors with improved selectivity and pharmacokinetic profiles. nih.gov

Modulators of Neurotensin Receptor 1 (NTSR1)

Neurotensin Receptor 1 (NTSR1) is a G protein-coupled receptor implicated in a variety of physiological processes, making it a target for the treatment of several disorders, including schizophrenia, Parkinson's disease, and addiction. A review of the current scientific literature and patent landscape does not reveal any specific examples or studies where this compound has been utilized or identified as a modulator of NTSR1. Further research would be necessary to explore the potential of the trans-(3-fluorocyclobutyl)methanamine scaffold in the design of novel NTSR1 ligands.

Raf Kinase Inhibitors

The Raf family of serine/threonine-specific protein kinases is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in human cancers. As a result, the development of Raf kinase inhibitors has been a major focus in oncology drug discovery. However, there is no publicly available research or patent literature that describes the use of this compound in the design or synthesis of Raf kinase inhibitors. The potential for this chemical moiety to interact with the ATP-binding site or allosteric pockets of Raf kinases remains to be investigated.

RXFP1 Modulators for Cardiovascular and Renal Indications

The Relaxin Family Peptide Receptor 1 (RXFP1) is a promising therapeutic target for the treatment of various cardiovascular and renal diseases, including heart failure and fibrosis. The development of small molecule modulators of RXFP1 is an active area of research. At present, there are no published studies or patents that specifically link this compound to the modulation of RXFP1. The unique conformational constraints imposed by the cyclobutyl ring could potentially be exploited in the design of novel RXFP1 agonists or antagonists, but this has not been reported to date.

Exploration in Oncology Targets, Including Amino Acid Transporters

While direct studies on this compound in oncology are not available, research on the structurally similar compound, trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid ([18F]FACBC), provides valuable insights into the potential role of the trans-fluorocyclobutyl motif in targeting amino acid transporters for cancer imaging and therapy.

Cancer cells exhibit an increased demand for amino acids to support their rapid proliferation and growth. This metabolic reprogramming often involves the upregulation of specific amino acid transporters. Studies have shown that [18F]FACBC is transported into prostate cancer cells, and this transport is correlated with the expression levels of certain amino acid transporters.

Key Research Findings on a Structurally Similar Compound:

| Property | Finding | Reference |

| Transport Mechanism | The uptake of a radiolabeled analog, trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid, in prostate cancer cells is mediated by both Na+-dependent and Na+-independent amino acid transporters. | |

| Transporter Correlation | Total uptake levels of the analog in prostate cancer cells show a positive correlation with the expression of the ASC (Alanine, Serine, Cysteine-preferring) system of amino acid transporters. | |

| Kinetic Parameters | The Michaelis constant (Km) for the transport of the analog was determined to be 64.4 µM in DU145 prostate cancer cells and 191.7 µM in normal human prostatic epithelial cells, suggesting a higher affinity for the transporter in cancer cells. |

These findings suggest that the trans-fluorocyclobutyl scaffold is recognized by and transported via amino acid transporters that are often overexpressed in cancer cells. Consequently, this compound could serve as a valuable building block for the design of novel oncology agents that selectively target cancer cells by hijacking these nutrient transport systems. Such agents could be developed as cytotoxic drug conjugates or as imaging agents for positron emission tomography (PET).

Metabolic Stability Enhancements Through Fluorocyclobutyl Incorporation

A significant challenge in drug discovery is the design of molecules with favorable pharmacokinetic properties, including adequate metabolic stability. The incorporation of fluorine atoms and cyclic structures are well-established strategies to mitigate unwanted metabolic transformations.

The presence of a fluorine atom in the cyclobutyl ring of trans-(3-Fluorocyclobutyl)methamine can block potential sites of metabolism. Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism, often catalyze the oxidation of C-H bonds. The strong C-F bond is significantly less susceptible to enzymatic oxidation compared to a C-H bond. By replacing a hydrogen atom with fluorine, the metabolic stability of the cyclobutyl ring is expected to increase.

Furthermore, the rigid, three-dimensional structure of the cyclobutyl ring itself can contribute to enhanced metabolic stability. The conformational constraints imposed by the ring can prevent the molecule from adopting a conformation that is optimal for binding to the active site of metabolizing enzymes. This steric hindrance can reduce the rate of metabolism and prolong the half-life of a drug candidate.

While specific metabolic stability data for this compound is not publicly available, the general principles of medicinal chemistry strongly support the utility of the fluorocyclobutyl motif in enhancing the metabolic stability of drug candidates. This makes it an attractive component for the design of new therapeutic agents with improved pharmacokinetic profiles.

Applications in Radiopharmaceutical Chemistry and Positron Emission Tomography Pet Imaging

Design and Synthesis of ¹⁸F-Labeled trans-(3-Fluorocyclobutyl)methamine Derivatives for PET Imaging

The design of PET tracers derived from trans-(3-Fluorocyclobutyl)methamine focuses on attaching this moiety to a larger molecule that has a high affinity and specificity for a biological target, such as a receptor or enzyme. The cyclobutyl group can influence the parent molecule's conformation, lipophilicity, and metabolic stability.

The most prevalent method for introducing fluorine-18 (B77423) into organic molecules is through aliphatic nucleophilic substitution (Sₙ2) using no-carrier-added [¹⁸F]fluoride. researchgate.net This strategy is widely applied to the synthesis of ¹⁸F-fluorocyclobutyl derivatives.

The process typically involves the following steps:

[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution produced by a cyclotron is first treated to make the fluoride (B91410) ion reactive. This is commonly achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge, eluting it with a solution containing a phase-transfer catalyst, and then removing the water via azeotropic distillation. The most common phase-transfer catalyst is a combination of a potassium salt (e.g., potassium carbonate, K₂CO₃) and a cryptand like Kryptofix 222 (K₂₂₂). nih.gov This complexation sequesters the potassium ion, leaving a highly reactive, "naked" fluoride ion in an anhydrous organic solvent. nih.gov

Nucleophilic Substitution: The activated [¹⁸F]fluoride is then reacted with a suitable precursor molecule in a high-boiling-point polar aprotic solvent, such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov The reaction is heated to temperatures typically ranging from 80°C to 120°C to drive the substitution, where the [¹⁸F]fluoride ion displaces a leaving group on the cyclobutane (B1203170) ring. nih.govuni-mainz.de

Purification: Following the reaction, the desired ¹⁸F-labeled product must be separated from the unreacted precursor, [¹⁸F]fluoride, and any reaction byproducts. This is almost universally accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC). uni-mainz.denih.gov The collected HPLC fraction containing the radiotracer is then reformulated into a biocompatible solution, typically saline with a small percentage of ethanol, for preclinical evaluation. nih.gov

The success of the ¹⁸F-labeling reaction is highly dependent on the design and reactivity of the precursor molecule. researchgate.net For the synthesis of ¹⁸F-fluorocyclobutyl derivatives via nucleophilic substitution, the precursor must contain a good leaving group at the 3-position of the cyclobutane ring.

Key features of the precursor include:

Leaving Group: The hydroxyl group of a cyclobutanol (B46151) precursor is converted into a more reactive leaving group, typically a sulfonate ester. Commonly used sulfonate esters include tosylate (-OTs), mesylate (-OMs), and nosylate (B8438820) (-ONs, 4-nitrobenzenesulfonate). researchgate.net Nosylate groups are often favored as they are highly reactive, which can lead to higher radiochemical yields under milder conditions or with shorter reaction times. researchgate.net

Protecting Groups: The primary amine of the methamine group is highly nucleophilic and would interfere with the ¹⁸F-fluorination reaction. Therefore, it must be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the fluorination reaction but can be removed efficiently, often during the HPLC purification step or with subsequent acid hydrolysis, to yield the final radiotracer. researchgate.net

The precursor would therefore be a compound such as trans-3-(tosyloxy)cyclobutyl)methanamine, with the amine functionality appropriately protected.

Preclinical Evaluation of ¹⁸F-Radiotracers Derived from trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Once a novel ¹⁸F-labeled radiotracer is successfully synthesized and purified, it undergoes a rigorous preclinical evaluation to determine its potential for in vivo imaging. This evaluation assesses its biological properties in vitro and its behavior in living organisms.

In vitro studies are performed to confirm that the newly synthesized radiotracer binds to its intended biological target with high affinity and specificity. nih.gov These experiments typically involve:

Binding Affinity Assays: The affinity of the radiotracer for its target is quantified by determining the inhibition constant (Kᵢ) or dissociation constant (Kₐ). This is often done through competitive binding experiments using cell membranes or tissue homogenates that express the target. In these assays, increasing concentrations of the non-radioactive standard compound are used to displace the radiotracer from the target, allowing for the calculation of its binding affinity. nih.gov

Specificity and Selectivity: To ensure the tracer binds specifically to the target of interest, its binding to other related receptors or enzymes (off-targets) is also evaluated. A high degree of selectivity is crucial for a successful imaging agent to avoid ambiguous signals. nih.gov

Autoradiography: This technique is used to visualize the distribution of the radiotracer in tissue sections. Tissue slices from relevant organs (e.g., tumor tissue or brain tissue) are incubated with the radiotracer. The resulting pattern of radioactivity can be compared with histological staining of the same tissue to confirm that the tracer binds to the specific cell types or structures expressing the target. nih.gov Blocking studies, where tissue sections are co-incubated with an excess of a non-radioactive competitor, are used to demonstrate the specificity of the binding signal. nih.govnih.gov

| Target/Off-Target | Binding Affinity (Kᵢ, nM) |

|---|---|

| Target Receptor X | 0.85 ± 0.12 |

| Related Receptor Y | 150 ± 25 |

| Related Receptor Z | > 1000 |

In vivo studies in animal models are essential to understand how a radiotracer distributes throughout the body, how quickly it reaches its target, and how it is cleared. nih.gov

PET Imaging and Biodistribution: Small animal PET scans are performed on healthy rodents or disease models (e.g., tumor-bearing mice) after intravenous injection of the radiotracer. researchgate.netresearchgate.net Dynamic scans can track the uptake and clearance of the tracer from various organs over time. nih.gov For quantitative analysis, animals are euthanized at specific time points, organs are harvested and weighed, and the radioactivity in each organ is measured. The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). researchgate.net This information reveals the tracer's uptake in the target tissue versus background tissues and identifies the primary routes of excretion (e.g., renal or hepatobiliary). researchgate.net

Pharmacokinetics: The rate at which the radiotracer is absorbed, distributed, metabolized, and excreted is its pharmacokinetic profile. nih.gov Analysis of blood samples taken at various times post-injection provides data on how quickly the tracer is cleared from circulation. researchgate.net Rapid blood clearance is often desirable to reduce background signal and improve the target-to-background ratio. nih.gov

| Organ | Uptake (%ID/g) |

|---|---|

| Blood | 0.5 ± 0.1 |

| Heart | 0.8 ± 0.2 |

| Lungs | 1.1 ± 0.3 |

| Liver | 3.5 ± 0.7 |

| Kidneys | 4.2 ± 0.9 |

| Spleen | 0.6 ± 0.1 |

| Muscle | 0.4 ± 0.1 |

| Bone | 0.9 ± 0.3 |

| Brain | 2.5 ± 0.5 |

| Target Tissue (e.g., Tumor) | 5.1 ± 1.2 |

A critical characteristic of any ¹⁸F-labeled PET tracer is its stability against metabolic degradation in vivo. nih.gov The cleavage of the carbon-fluorine bond (defluorination) is a major concern, as the released [¹⁸F]fluoride is taken up by bone, leading to a high background signal that can obscure the specific signal from the target tissue. nih.gov The fluorocyclobutyl moiety is often incorporated into tracer design with the aim of improving metabolic stability. nih.gov

Metabolic stability is assessed using several methods:

In Vitro Stability: The radiotracer is incubated in biological matrices such as rat or human plasma and liver microsomes at 37°C. nih.govnih.gov Samples are taken at various time points and analyzed by radio-HPLC to determine the percentage of the parent radiotracer that remains intact over time. nih.gov

In Vivo Metabolite Analysis: Blood and urine samples are collected from animals at different times after tracer injection. The samples are processed and analyzed by radio-HPLC to identify and quantify the parent tracer and its radioactive metabolites. biorxiv.org High in vivo stability is indicated by a large fraction of the radioactivity in the blood corresponding to the unchanged parent compound. nih.govnih.gov

| Time Post-Injection (minutes) | Intact Parent Tracer (%) |

|---|---|

| 5 | 95 ± 3 |

| 30 | 88 ± 5 |

| 60 | 81 ± 6 |

| 120 | 72 ± 8 |

Clinical Translation Potential of Fluorocyclobutyl-Based PET Tracers

The clinical translation of PET tracers built upon the fluorocyclobutyl scaffold is best exemplified by the successful development and implementation of Fluciclovine F 18, also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). This synthetic amino acid analog has demonstrated significant potential, moving from preclinical studies to full clinical adoption, thereby highlighting the viability of this class of compounds in diagnostic imaging.

The primary driver for the development of fluorocyclobutyl-based amino acid tracers is the biological characteristic of many cancer cells to upregulate amino acid transport for increased metabolism, protein synthesis, and energy production. nih.govdovepress.com Tracers like Fluciclovine F 18 are designed to mimic natural amino acids, such as leucine, allowing them to be taken up by cancer cells via transporters like ASC and LAT1, which are overexpressed in malignancies such as prostate cancer. dovepress.comdrugbank.com

The clinical journey of Fluciclovine F 18 culminated in its approval by the U.S. Food and Drug Administration (FDA) in May 2016 for PET imaging in men with suspected prostate cancer recurrence based on elevated prostate-specific antigen (PSA) levels after previous treatment. nih.govsnmjournals.orgaxumin.com This approval was based on comprehensive clinical data from trials involving hundreds of patients, which established its diagnostic efficacy. nih.govaxumin.com

Diagnostic Performance in Recurrent Prostate Cancer

The clinical utility of fluorocyclobutyl-based tracers is most robustly established in the context of biochemically recurrent prostate cancer. Fluciclovine F 18 PET/CT has proven to be a valuable tool for identifying the location and extent of recurrent disease, often outperforming conventional imaging methods. nih.gov

A key aspect of its clinical potential is its effectiveness even at low PSA levels, a scenario where traditional imaging often fails. Research indicates a clear correlation between rising PSA levels and the detection rate of Fluciclovine F 18 PET/CT. ajronline.org

| PSA Level (ng/mL) | Patient Cohort Size | Positive Scan Rate (%) | Reference |

|---|---|---|---|

| < 1.0 | 55 | 58% | ajronline.org |

| 1.0 to < 2.0 | 15 | 87% | ajronline.org |

| ≥ 2.0 | 77 | 96% | ajronline.org |

Meta-analyses have further solidified the diagnostic value of this fluorocyclobutyl-based tracer. One analysis reported a pooled sensitivity of 87% and a pooled specificity of 66% on a per-patient basis for detecting prostate carcinoma recurrence. nih.gov Another comprehensive review found that in regional-based analyses, the tracer demonstrated particularly high sensitivity for disease in the prostatic bed (90.4%), while showing high specificity for extra-prostatic regions (89%). nih.gov

| Analysis Type | Metric | Value | 95% Confidence Interval | Reference |

|---|---|---|---|---|

| Patient-Based Meta-Analysis | Pooled Sensitivity | 87% | - | nih.gov |

| Pooled Specificity | 66% | - | nih.gov | |

| Regional-Based Analysis (Prostatic Bed) | Pooled Sensitivity | 90.4% | - | nih.gov |

| Pooled Specificity | 45% | - | nih.gov | |

| Regional-Based Analysis (Extra-Prostatic) | Pooled Sensitivity | 76.5% | - | nih.gov |

| Pooled Specificity | 89% | - | nih.gov |

Potential in Other Oncological Indications

The successful clinical translation of Fluciclovine F 18 in prostate cancer has spurred investigations into its utility for other malignancies. The underlying mechanism of targeting upregulated amino acid transport is not unique to prostate cancer, suggesting broad potential.

One promising area is neuro-oncology, specifically for imaging gliomas. synconaltd.com Research has evaluated the performance of [¹⁸F]FACBC PET for identifying high-grade gliomas (HGG). A meta-analysis of 113 patients found a pooled sensitivity of 92.9% and a pooled specificity of 70.7% for HGG detection. mdpi.comnih.gov The tracer has also been investigated for differentiating tumor recurrence from post-treatment changes, a common diagnostic challenge in neuro-oncology. mdpi.com For this application, a pooled sensitivity and specificity of 93.3% and 75.9%, respectively, have been reported. mdpi.com

Furthermore, preliminary studies are exploring the use of fluorocyclobutyl-based tracers in other cancers, such as multiple myeloma, where cancer cells also exhibit increased amino acid metabolism. nih.govnih.gov Initial results suggest that [¹⁸F]FACBC can provide high-contrast imaging of myeloma lesions, warranting further clinical trials. nih.gov The success of this molecular structure in reaching clinical practice for one indication strongly supports its potential for expanded applications, representing a significant achievement in the translation of radiopharmaceutical chemistry into tangible diagnostic tools for oncology.

Advanced Spectroscopic and Computational Investigations of Trans 3 Fluorocyclobutyl Methamine Hydrochloride

Conformational Analysis and Stereochemical Characterization

The conformational landscape of the cyclobutane (B1203170) ring in trans-(3-Fluorocyclobutyl)methamine hydrochloride is primarily dictated by the puckering of the four-membered ring and the preferred orientation of its substituents. The cyclobutane ring is not planar and exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain. For a trans-1,3-disubstituted cyclobutane, the substituents can occupy either a diequatorial (e,e) or a diaxial (a,a) position in the puckered conformations.

Generally, for 1,3-disubstituted cyclobutanes, the cis isomer, which can adopt a diequatorial conformation, is more stable than the trans isomer that would be forced into an axial-equatorial arrangement in a puckered ring. However, in certain cases, particularly with bulky substituents, the trans isomer can be more stable to avoid steric clashes. In the case of this compound, the two substituents are the fluorine atom and the aminomethyl group. Due to the relatively small size of fluorine and the aminomethyl group, the energetic difference between the possible conformations is expected to be subtle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical characterization of fluorinated organic compounds. Specifically, 1H, 13C, and 19F NMR, along with Nuclear Overhauser Effect (NOE) studies, can provide detailed insights into the preferred conformation in solution. The coupling constants between protons on the cyclobutane ring (3JHH) are particularly informative for determining the dihedral angles and thus the degree of ring puckering. Furthermore, the through-space coupling between fluorine and protons on the cyclobutane ring can help in assigning the relative stereochemistry.

| Spectroscopic Parameter | Expected Value/Observation for this compound | Interpretation |

| 1H NMR (3JH-H) | Two distinct sets of coupling constants for ring protons. | Consistent with a puckered cyclobutane ring, leading to different dihedral angles between adjacent protons. |

| 19F NMR Chemical Shift | A single resonance, likely a multiplet. | Indicates a specific chemical environment for the fluorine atom. |

| 1H-19F Coupling | Observable coupling constants between the fluorine atom and protons on the cyclobutane ring. | Provides information about the through-bond and through-space proximity of these nuclei, aiding in conformational assignment. |

| NOESY | Cross-peaks between axial protons on opposite sides of the ring. | Confirms the puckered nature of the ring and helps to establish the relative orientation of the substituents. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the electronic structure and reactivity of this compound. These calculations can predict the relative energies of different conformers, geometric parameters (bond lengths and angles), and electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

DFT calculations would likely predict that the diequatorial-like conformation of the trans isomer is the most stable, minimizing steric interactions between the substituents. The calculated geometric parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of negative potential around the fluorine atom due to its high electronegativity and a region of positive potential around the ammonium (B1175870) group.

The energies of the HOMO and LUMO are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

| Calculated Property | Predicted Outcome for this compound | Significance |

| Relative Conformational Energies | The diequatorial-like conformer is predicted to be the global minimum. | Determines the most probable three-dimensional structure of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on the fluorine atom; positive potential on the ammonium group. | Identifies sites for potential non-covalent interactions and chemical reactions. |

| HOMO-LUMO Energy Gap | A relatively large energy gap is expected. | Suggests good kinetic stability of the molecule. |

| Mulliken Atomic Charges | A significant negative charge on the fluorine atom and positive charges on the nitrogen and adjacent carbon atoms. | Quantifies the electron distribution within the molecule, reflecting the inductive effects of the substituents. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Ligand-Target Interactions of Derived Compounds

To explore the potential of derivatives of trans-(3-Fluorocyclobutyl)methamine as bioactive molecules, molecular dynamics (MD) simulations can be employed to study their interactions with biological targets such as proteins. MD simulations provide a dynamic view of the ligand-target complex, offering insights into the binding modes, the stability of the complex, and the key intermolecular interactions that govern binding affinity.

For such a study, a derivative of the parent compound would first be designed, for example, by attaching a pharmacophoric group to the methanamine nitrogen. This derived ligand would then be docked into the active site of a target protein. The resulting complex would be subjected to MD simulations in a simulated physiological environment (water, ions, at a specific temperature and pressure).

The analysis of the MD trajectories can reveal important information, such as the root mean square deviation (RMSD) of the ligand and protein, which indicates the stability of the simulation. The root mean square fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding. Furthermore, detailed analysis of the interactions can identify crucial hydrogen bonds, hydrophobic contacts, and halogen bonds involving the fluorine atom.

| Simulation Parameter/Analysis | Illustrative Finding for a Derived Compound | Implication for Drug Design |

| RMSD of Ligand | Stable trajectory with low RMSD values after an initial equilibration period. | Suggests that the ligand remains stably bound in the active site. |

| Key Intermolecular Interactions | Formation of a stable hydrogen bond between the ammonium group and a key acidic residue in the active site. Potential for a halogen bond involving the fluorine atom. | Identifies the key interactions responsible for binding affinity and provides a basis for further optimization of the ligand. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | A favorable binding free energy is calculated. | Provides a quantitative estimate of the binding affinity, allowing for the comparison of different derivatives. |

| Water Dynamics in the Active Site | Displacement of key water molecules from the active site upon ligand binding. | Can contribute favorably to the binding entropy. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Research Directions and Translational Perspectives for Trans 3 Fluorocyclobutyl Methamine Hydrochloride

Exploration of Novel Therapeutic Targets for Analogues

While trans-(3-Fluorocyclobutyl)methamine hydrochloride itself is a chemical building block, its analogues have significant potential in targeting a wide array of proteins implicated in disease. The fluorocyclobutyl group can serve as a bioisostere for other cyclic or acyclic structures, providing improved drug-like properties. Future research will likely focus on incorporating this motif into ligands for various target classes.

Key areas for exploration include:

Kinase Inhibitors: The cyclobutyl scaffold can be used to probe the hydrophobic pockets of ATP-binding sites in kinases. The fluorine atom can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues, potentially leading to enhanced potency and selectivity. Analogues could be designed to target kinases implicated in oncology, such as Epidermal Growth Factor Receptor (EGFR) or Bruton's Tyrosine Kinase (BTK). nih.govmdpi.comwuxiapptec.com

G-Protein Coupled Receptors (GPCRs): The rigid nature of the cyclobutane (B1203170) ring can help lock a ligand into a specific conformation required for binding to the often-complex orthosteric or allosteric sites of GPCRs. This can be particularly advantageous for achieving subtype selectivity, a common challenge in GPCR drug discovery.

Enzyme Inhibitors: Beyond kinases, analogues of this compound could be developed as inhibitors for enzymes such as proteases, methyltransferases, or deacetylases. The amine functionality provides a convenient point for attaching pharmacophoric elements that interact with the enzyme's active site.

The table below outlines potential therapeutic targets for which analogues of this compound could be developed, based on the known targets of other fluorinated cyclic compounds. researchgate.netfda.govmdpi.com

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | EGFR, BTK, PI3K | Oncology, Immunology |

| GPCRs | Dopamine Receptors, Serotonin Receptors | Neurology, Psychiatry |

| Proteases | Cathepsins, Caspases | Oncology, Inflammatory Diseases |

| Ion Channels | Sodium Channels, Potassium Channels | Neurology, Cardiology |

Advancements in Asymmetric Synthesis of Enantiopure this compound

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of efficient and scalable methods for the asymmetric synthesis of enantiopure this compound is crucial for its application in drug discovery. Current synthetic routes may produce racemic mixtures, requiring challenging chiral separations.

Future research in this area will likely focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in the fluorination or amination of cyclobutane precursors is a promising approach. chimia.chresearchgate.net Methodologies developed for the asymmetric synthesis of other fluorinated amino acids or cyclic amines could be adapted for this specific target. beilstein-journals.org

Enzymatic Resolutions: Biocatalysis, using enzymes such as lipases or acylases, could be employed for the kinetic resolution of racemic intermediates or the final product. This approach often provides high enantiomeric excess under mild reaction conditions.

Chiral Pool Synthesis: Starting from readily available chiral building blocks, a synthetic route could be devised that transfers the initial chirality to the final product.

The development of robust asymmetric syntheses will be critical for producing the specific stereoisomers of drug candidates containing the trans-(3-Fluorocyclobutyl)methamine core, enabling a more precise evaluation of their structure-activity relationships and safety profiles. nih.gov

Integration into Fragment-Based Drug Discovery and Covalent Inhibition Strategies

The physicochemical properties of this compound make it an attractive candidate for two cutting-edge drug discovery paradigms: fragment-based drug discovery (FBDD) and the design of targeted covalent inhibitors.

Fragment-Based Drug Discovery (FBDD):

FBDD involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govdtu.dk this compound possesses several characteristics of an ideal fragment:

Low Molecular Weight: It fits well within the "Rule of Three" often applied to fragment libraries.

Three-Dimensionality: The sp3-rich cyclobutane core provides a defined three-dimensional shape, which is often advantageous for binding to protein pockets compared to flat aromatic fragments. dtu.dk

Fluorine Label for Screening: The presence of a fluorine atom allows for the use of sensitive biophysical screening techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This technique can rapidly detect fragment binding to a target protein, providing information on binding affinity and stoichiometry.

Future efforts will likely involve the inclusion of this and similar fluorinated fragments into screening libraries to identify starting points for the development of novel inhibitors against challenging targets.

Covalent Inhibition Strategies:

Targeted covalent inhibitors form a stable covalent bond with a specific amino acid residue on their target protein, often leading to enhanced potency and a prolonged duration of action. nih.govnih.govmusechem.com The amine group of this compound can serve as an anchor point for attaching a reactive "warhead."

Potential applications include:

Targeting Cysteine Residues: The amine could be acylated with an acrylamide (B121943) or other Michael acceptor to create an irreversible inhibitor that targets a non-catalytic cysteine residue near the binding site. mdpi.comwuxiapptec.com

Developing Reversible Covalent Inhibitors: Alternatively, the amine could be functionalized to incorporate warheads like nitriles or ketones, which can form reversible covalent bonds with target residues.

The fluorocyclobutyl moiety in such inhibitors would serve to position the warhead correctly and to provide favorable binding interactions in the target protein's active or allosteric site.

Development of Next-Generation Fluorinated Radiotracers for Clinical PET

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes at the molecular level. nih.gov Radiotracers labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) are widely used in clinical PET due to the favorable decay properties of ¹⁸F, including its 109.8-minute half-life. mdpi.comchemistryworld.com

The trans-(3-Fluorocyclobutyl)methamine structure is an excellent candidate for the development of novel ¹⁸F-labeled PET tracers. The existing fluorine atom can be replaced with ¹⁸F in the final step of the synthesis.

Future research in this area will focus on:

Radiolabeling Methodology: Developing efficient and automated radiosynthesis methods for the incorporation of ¹⁸F into the cyclobutane ring is a primary objective. This may involve nucleophilic substitution reactions on suitable precursor molecules. rsc.org

Tracer Design for Neurological and Oncological Targets: By attaching this ¹⁸F-labeled scaffold to molecules that bind to specific targets in the brain or in tumors, novel PET tracers can be created. For example, analogues could be designed to image neuroreceptors like the adenosine (B11128) A2A receptor or kinases that are upregulated in cancer. mdpi.comnih.gov

Preclinical and Clinical Evaluation: Promising ¹⁸F-labeled tracer candidates will require extensive preclinical evaluation in animal models to assess their brain uptake, metabolic stability, and specific binding to the target of interest. Successful candidates could then be translated into clinical studies for disease diagnosis, monitoring treatment response, and facilitating drug development.

The table below summarizes the potential applications of ¹⁸F-labeled analogues of this compound as PET tracers.

| Potential PET Tracer Target | Disease Area | Imaging Application |

| Abelson Tyrosine Kinase (c-Abl) | Parkinson's Disease | Monitoring neuroinflammation and neurodegeneration |

| Adenosine A2A Receptor | Neurodegenerative Diseases | Assessing receptor density and occupancy |

| Kinase Profiles in Tumors | Oncology | Guiding targeted cancer therapies |

Q & A

Q. What synthetic methodologies are reported for the preparation of trans-(3-Fluorocyclobutyl)methamine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, a two-step protocol may include fluorination of a cyclobutane precursor followed by amine functionalization. Reaction optimization focuses on solvent selection (e.g., THF for solubility and inertness), stoichiometric ratios (e.g., equimolar reactants), and catalysts (e.g., triethylamine to scavenge HCl). Monitoring via thin-layer chromatography (TLC) ensures completion, and purification employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing, as demonstrated in supplementary data from phosphazene-related studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies fluorine substitution and cyclobutane conformation. High-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry detectors assesses purity (>95%), while elemental analysis validates empirical formulae.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized geometries) and experimental spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvation effects or conformational flexibility. To address this:

- Perform variable-temperature NMR to probe dynamic behavior.

- Compare experimental X-ray structures with DFT-optimized gas-phase geometries to identify environmental influences .

- Use solvent correction models in computational workflows (e.g., PCM in Gaussian).

Q. What experimental designs are recommended to investigate the compound’s stability under thermal, photolytic, or hydrolytic stress?

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–200°C.

- Photolytic stability : Expose samples to UV light (e.g., 254 nm) in controlled chambers, monitoring degradation via HPLC.

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C, quantifying decomposition products over time.

Q. How can enantiomeric purity be assessed given the compound’s stereogenic centers?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography may further confirm absolute configuration. For preparative separation, chiral resolving agents (e.g., tartaric acid derivatives) enable diastereomeric salt formation.

Q. What strategies mitigate side reactions during amine functionalization in fluorinated cyclobutane systems?

- Use protecting groups (e.g., Boc for amines) to prevent unintended nucleophilic attacks.

- Optimize reaction temperature (e.g., room temperature vs. reflux) to suppress ring-opening or defluorination.

- Employ mild reducing agents (e.g., NaBH₄) to avoid over-reduction of fluorinated intermediates .

Q. How do researchers validate the biological activity of this compound amid contradictory assay results?

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Perform dose-response curves to rule out off-target effects.

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results.

Methodological Considerations

- Spectral Data Interpretation : Fluorine’s strong electronegativity causes significant deshielding in ¹⁹F NMR (δ ≈ -150 to -200 ppm). Correlate with coupling constants (³JHF) to confirm trans-configuration.

- Handling Precautions : Store under inert atmosphere (N₂/Ar) at -20°C to prevent amine oxidation. Waste disposal must comply with hazardous chemical protocols, including neutralization before disposal .

For synthesis inquiries, the compound is commercially available (CAS 1260664-80-9) through suppliers like SynQuest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.